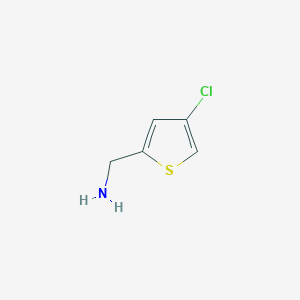

![molecular formula C8H6ClN3O B1604196 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine CAS No. 50737-35-4](/img/structure/B1604196.png)

4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine

Vue d'ensemble

Description

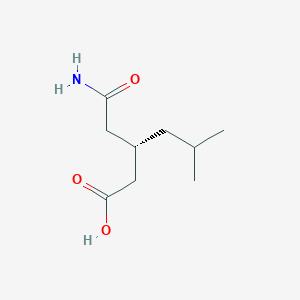

4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine is a halogenated heterocycle . Its linear formula is C8H6ClN3O . The compound is solid in form .

Synthesis Analysis

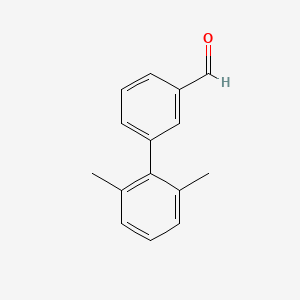

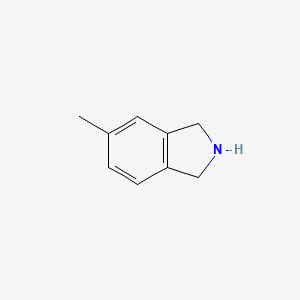

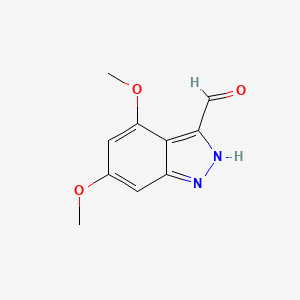

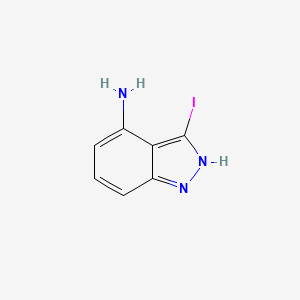

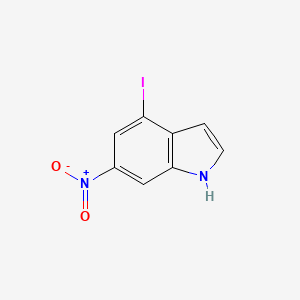

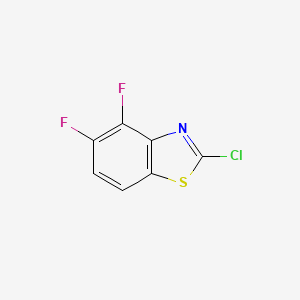

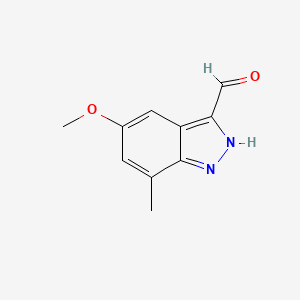

There are several methodologies for the introduction of various bio-relevant functional groups to pyridine . A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis

The SMILES string of the compound is ClCc1nc(no1)-c2ccncc2 . The InChI is 1S/C8H6ClN3O/c9-5-7-11-8(12-13-7)6-1-3-10-4-2-6/h1-4H,5H2 .Physical And Chemical Properties Analysis

The compound is solid in form . The molecular weight is 195.60 g/mol .Applications De Recherche Scientifique

Agricultural Chemical Synthesis

4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine: is utilized in the synthesis of agricultural chemicals due to its halogenated heterocycle structure . This compound serves as a precursor in creating novel molecules with potential agricultural activities, such as pesticides and fungicides.

Antifungal Agents

Research indicates that derivatives of 1,2,4-oxadiazole, which include the core structure of our compound, show moderate anti-fungal activity against Rhizoctonia solani , a pathogen responsible for sheath blight in rice . This suggests potential for developing new antifungal agents.

Nematocidal Activity

Compounds with the 1,2,4-oxadiazole moiety have been evaluated for nematocidal activity against Meloidogyne incognita . The chloromethyl group in 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine could be modified to enhance this activity, offering a pathway to new nematode control agents.

Antibacterial Agents for Crop Protection

Derivatives of 1,2,4-oxadiazole have shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo) , which causes bacterial leaf blight in rice . The compound’s structure could be optimized to develop potent antibacterial agents for crop protection.

Material Science Applications

The unique chemical structure of 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine makes it a candidate for material science research, where it could be used to modify surface properties or as a building block for complex polymers .

Chemical Synthesis Intermediates

This compound is also valuable as an intermediate in chemical synthesis, particularly in the creation of heterocyclic compounds that are prevalent in many pharmaceuticals and agrochemicals .

Life Science Research

In life sciences, 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine may be used in the synthesis of biomolecules or as a reagent in biochemical assays, contributing to the understanding of biological processes .

Development of Novel Antibacterial Agents

The trifluoromethyl pyridine moiety present in related 1,2,4-oxadiazole derivatives has been highlighted for its excellent antibacterial activity, suggesting that similar structures could serve as templates for discovering new antibacterial drugs .

Safety and Hazards

Propriétés

IUPAC Name |

5-(chloromethyl)-3-pyridin-4-yl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3O/c9-5-7-11-8(12-13-7)6-1-3-10-4-2-6/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTYRVRZPJAJSGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NOC(=N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70629722 | |

| Record name | 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine | |

CAS RN |

50737-35-4 | |

| Record name | 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-chloro-2-methyl[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B1604121.png)

![6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1604133.png)